molecular formula C15H22N2O2 B8109469 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide

2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B8109469
M. Wt: 262.35 g/mol
InChI Key: PFLAFYHWGMXADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide is a bicyclic compound featuring a rigid 3-azabicyclo[3.3.1]nonane core linked to a furan-2-ylmethyl group via an acetamide bridge. The azabicyclo scaffold imparts conformational rigidity, which may enhance binding specificity in biological systems, while the furan moiety introduces heteroaromaticity, influencing electronic properties and intermolecular interactions . Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), NMR spectroscopy, and Hirshfeld surface analysis to elucidate non-covalent interactions critical for stability and solubility .

Properties

IUPAC Name

2-(3-azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(17-10-13-5-2-6-19-13)7-14-11-3-1-4-12(14)9-16-8-11/h2,5-6,11-12,14,16H,1,3-4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLAFYHWGMXADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the corresponding amines. These amines are then converted into amides through reactions with acetyl and chloroacetyl chlorides . Another method involves a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine to obtain 3-azabicyclo[3.3.1]nonane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as O-acetyl and O-methylsulfonyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Azabicyclo Ring Substitution Patterns
  • Compound 3a/3b (N-acetyl derivatives): These analogs feature a 3-azabicyclo[3.3.1]nonan-9-yl group substituted with diphenyl or bis(p-methoxyphenyl) groups. The bulky aromatic substituents enhance π-π stacking but reduce solubility compared to the furan-containing target compound .
  • The benzamide group introduces a planar aromatic system absent in the target compound’s acetamide-furan structure .
Bridging Group Modifications
  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides : These analogs replace the azabicyclo core with a benzothiazole ring and incorporate trifluoromethyl/methoxy groups. The electron-withdrawing CF₃ group enhances metabolic stability but reduces hydrogen-bonding capacity compared to the furan’s oxygen heteroatom .

Physicochemical Properties

Property Target Compound Compound 3a 4-Methyl-Benzamide Analog Benzothiazole Analog
Molecular Weight ~290 g/mol ~550 g/mol ~300 g/mol ~350–400 g/mol
Key Substituents Furan, acetamide Diphenyl, thiadiazole Methyl, benzamide CF₃, methoxy
Aromatic Systems Furan (heterocyclic) Phenyl (homocyclic) Benzene Benzothiazole, phenyl
Polarity Moderate Low (bulky aryl) Moderate Low (CF₃)

Notes:

  • The furan group in the target compound provides moderate polarity, balancing solubility and membrane permeability.
  • Bulky substituents in 3a/3b reduce solubility, while CF₃ groups in benzothiazole analogs enhance lipophilicity .

Non-Covalent Interactions

  • Target Compound : Hirshfeld analysis (as applied to 3a/3b) suggests that the furan oxygen participates in C–H···O interactions, while the azabicyclo NH group may engage in N–H···O hydrogen bonds. These interactions differ from the C–H···π and π-π stacking observed in phenyl-substituted analogs .
  • Compound 3a/3b : Dominant C–H···S and C–H···N interactions due to thiadiazole and aryl groups, absent in the furan-containing compound .

Biological Activity

2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide, identified by its CAS number 1422142-44-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms through various studies and findings.

PropertyValue
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
CAS Number1422142-44-6

Synthesis

The synthesis of this compound involves multi-step reactions starting from azabicyclo compounds, which are then reacted with furan derivatives to introduce the desired functional groups. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of azabicyclo compounds, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro tests demonstrated that derivatives similar to this compound exhibited significant activity against both sensitive and resistant strains of P. falciparum.

A study indicated that compounds with a similar bicyclic structure showed IC50 values ranging from 0.0230.023 to 0.694μM0.694\,\mu M, with some exhibiting comparable efficacy to established antimalarial drugs like pyrimethamine . The selectivity index (SI) was also favorable, indicating a potential therapeutic window.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes critical for parasite survival and replication.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors may also play a role in its pharmacological effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of azabicyclo derivatives in treating protozoal infections:

  • Case Study 1 : A series of 3-azabicyclo-nonane derivatives were tested against P. falciparum strains, showing that modifications at specific positions significantly enhanced activity .
  • Case Study 2 : Another study focused on the antitrypanosomal activity of similar compounds, revealing IC50 values ranging from 1.001.00 to 6.57μM6.57\,\mu M, indicating moderate activity but highlighting the potential for further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.